3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is a complex organic compound characterized by its unique molecular structure and potential biological applications. This compound features an isoindoline moiety linked to a tetrahydrofuran-substituted triazole, suggesting a multifaceted interaction profile that may be exploited in medicinal chemistry.
This compound falls under the category of triazole derivatives, which are known for their diverse biological activities, including antimicrobial and antifungal properties. The specific classification of this compound can be attributed to its structural components, namely the isoindoline and triazole rings, which are often associated with various pharmacological effects.
The synthesis of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide typically involves multi-step organic reactions. Common methods include:
Optimization of these synthetic routes is crucial for maximizing yield and purity while minimizing environmental impact .
The molecular formula of 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide is , with a molecular weight of 341.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3-(1-oxo-1H-isoindol-2-yl)-N-[5-(oxolan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide |
| InChI Key | MITPFGGXBCORRG-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(OC1)C2=NC(=NN2)NC(=O)CCN3CC4=CC=CC=C4C3=O |
The structure reveals a complex arrangement of rings that may facilitate interactions with biological targets .
The compound can undergo several chemical reactions:
Common reagents include:
The mechanism of action for 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(tetrahydrofuran-2-yl)-1H-1,2,4-triazol-5-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. This compound may modulate their activity through binding interactions that influence biochemical pathways. The precise mechanisms would depend on the biological context in which the compound is applied, indicating potential roles in therapeutic scenarios .
The compound's physical properties include:
Relevant data on these properties can aid in understanding how the compound behaves under different experimental conditions .
Given its structural characteristics, 3-(1-oxo-1,3-dihydro-2H-isoindol-2-y)-N-[3-(tetrahydrofuran-2-y)-1H -1,2,4-triazol -5-y]propanamide has potential applications in:
This compound's unique features position it as a candidate for further research into its pharmacological properties and possible therapeutic uses .
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8